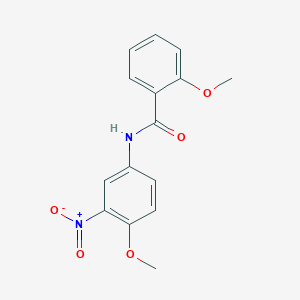![molecular formula C16H26ClNO2 B4408452 1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)
1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Propofol, is a short-acting intravenous anesthetic agent used for induction and maintenance of general anesthesia during surgery. It was first introduced in the 1980s and has since become one of the most widely used anesthetic agents due to its rapid onset and quick recovery time. Propofol is also used for sedation in critical care settings and for diagnostic procedures.
Mechanism of Action
Propofol acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by increasing the opening of chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This results in a state of unconsciousness and loss of sensation.
Biochemical and physiological effects:
Propofol has a number of effects on the body, including decreased blood pressure, decreased heart rate, and respiratory depression. It also has antiemetic properties, making it useful in preventing nausea and vomiting during and after surgery. Propofol is metabolized primarily in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Propofol has several advantages as an anesthetic agent for laboratory experiments, including its rapid onset and quick recovery time, as well as its ability to provide deep sedation. However, it also has limitations, including its potential for respiratory depression and the need for careful monitoring of blood pressure and heart rate.
Future Directions
Future research on propofol could focus on its potential therapeutic effects in neurodegenerative diseases, as well as its role in the treatment of traumatic brain injury and stroke. Further investigation into the mechanism of action of propofol could also lead to the development of new anesthetic agents with improved safety and efficacy profiles. Finally, the use of propofol in combination with other drugs could be explored to optimize its effects and minimize its limitations.
Scientific Research Applications
Propofol has been extensively studied for its anesthetic and sedative properties. It has also been investigated for its potential therapeutic effects in a variety of conditions, including traumatic brain injury, stroke, and epilepsy. In addition, propofol has been shown to have antioxidant and anti-inflammatory properties, which may have implications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-[2-(2-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h4-5,8-9H,2-3,6-7,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZIPVFACCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4408370.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)

amine hydrochloride](/img/structure/B4408383.png)


![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4408399.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
![N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4408431.png)
![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)